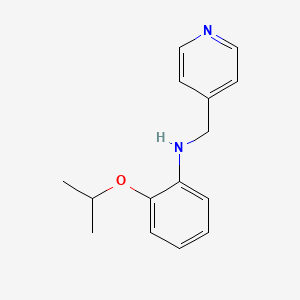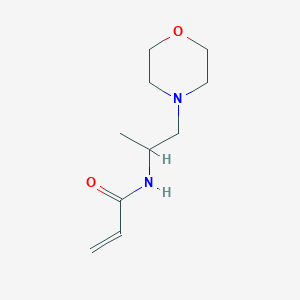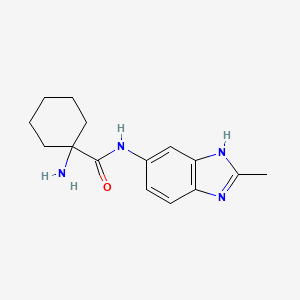
2-propan-2-yloxy-N-(pyridin-4-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-propan-2-yloxy-N-(pyridin-4-ylmethyl)aniline is a chemical compound that is widely used in scientific research applications. It is also known as P4MP2O and has the molecular formula C18H22N2O. This compound is a derivative of aniline and contains a pyridine moiety, which makes it a useful tool for studying various biological processes.
Mechanism of Action
The mechanism of action of 2-propan-2-yloxy-N-(pyridin-4-ylmethyl)aniline involves the binding of the compound to the target molecule, which leads to a change in its fluorescence properties. The compound contains a fluorophore that emits light upon excitation, and the emission intensity changes upon binding to the target molecule. This change in fluorescence can be used to monitor the binding kinetics and affinity of the target molecule.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-propan-2-yloxy-N-(pyridin-4-ylmethyl)aniline in lab experiments is its high sensitivity and selectivity towards various analytes. It can detect analytes at low concentrations, making it a useful tool for studying biological processes. However, one of the limitations of using this compound is its cost, as it is relatively expensive compared to other fluorescent probes. Additionally, it has a short half-life and can degrade over time, which can affect the accuracy of the results.
Future Directions
There are several future directions for the use of 2-propan-2-yloxy-N-(pyridin-4-ylmethyl)aniline in scientific research. One possible direction is the development of more sensitive and selective biosensors for detecting various analytes. Another direction is the use of this compound in drug discovery, where it can be used to screen for potential drug candidates. Additionally, it can be used to study the interactions between proteins and nucleic acids, which can lead to a better understanding of various biological processes.
Synthesis Methods
The synthesis of 2-propan-2-yloxy-N-(pyridin-4-ylmethyl)aniline involves the reaction of 4-(chloromethyl)pyridine with 2-(propan-2-yloxy)aniline in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen of the aniline attacks the carbon of the chloromethyl group, leading to the formation of the desired product.
Scientific Research Applications
2-propan-2-yloxy-N-(pyridin-4-ylmethyl)aniline is a versatile compound that finds applications in various scientific research fields. It is commonly used as a fluorescent probe to study the binding of small molecules to proteins and nucleic acids. It can also be used to study protein-protein interactions and enzyme kinetics. Additionally, it has been used to develop biosensors for detecting various analytes such as glucose, hydrogen peroxide, and dopamine.
properties
IUPAC Name |
2-propan-2-yloxy-N-(pyridin-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-12(2)18-15-6-4-3-5-14(15)17-11-13-7-9-16-10-8-13/h3-10,12,17H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZDCVKUJVCMRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol](/img/structure/B7557677.png)
![2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide](/img/structure/B7557679.png)

![2-chloro-N-[4-methoxy-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7557697.png)
![3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide](/img/structure/B7557704.png)
![2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid](/img/structure/B7557719.png)


![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline](/img/structure/B7557753.png)
![N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7557760.png)
![2-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl]sulfanyl-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7557768.png)

![N-benzyl-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7557784.png)